Methyl 6-chloropyridazine-3-carboxylate
Overview
Description
Methyl 6-chloropyridazine-3-carboxylate is an organic compound with the molecular formula C(_6)H(_5)ClN(_2)O(_2). It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloropyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of pyridazine-3-carboxylic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) and is conducted under reflux conditions. The esterification step is usually catalyzed by an acid such as sulfuric acid (H(_2)SO(_4)).
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding pyridazine derivative.
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Reduction: Formation of 6-chloropyridazine-3-carboxylic acid.
Oxidation: Formation of 6-chloropyridazine-3-carboxylic acid.
Scientific Research Applications
Methyl 6-chloropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interaction of small molecules with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Researchers explore its role in drug development and medicinal chemistry.
Industry: The compound is used in the production of pesticides, herbicides, and fungicides. Its derivatives are employed in the formulation of crop protection agents.
Mechanism of Action
The mechanism of action of methyl 6-chloropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The compound’s structure allows it to interact with various molecular targets, influencing processes such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Methyl 6-chloropyridazine-3-carboxylate can be compared with other pyridazine derivatives:
Methyl 4-chloropyridazine-3-carboxylate: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Methyl 6-bromopyridazine-3-carboxylate: The bromine atom provides different electronic properties, influencing the compound’s chemical behavior.
Methyl 6-fluoropyridazine-3-carboxylate: The fluorine atom imparts unique characteristics, such as increased stability and lipophilicity.
Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and reactivity.
Properties
IUPAC Name |
methyl 6-chloropyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKXYXKLOWAIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495387 | |
Record name | Methyl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-50-8 | |
Record name | Methyl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloropyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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